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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3,5-Dichloro-1,6-naphthyridine: Physicochemical Profiling, Synthesis, and Orthogonal Reactivity

Executive Summary As a Senior Application Scientist in heterocyclic chemistry, I often encounter diazanaphthalenes that present both synthetic challenges and immense pharmacological potential. Among these, 3,5-dichloro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in heterocyclic chemistry, I often encounter diazanaphthalenes that present both synthetic challenges and immense pharmacological potential. Among these, 3,5-dichloro-1,6-naphthyridine (CAS: 39588-73-3) stands out as a highly versatile, privileged scaffold[1].

The 1,6-naphthyridine core consists of two fused pyridine rings, creating an electron-deficient aromatic system[2]. The strategic placement of chlorine atoms at the 3- and 5-positions provides an exceptional platform for orthogonal functionalization. This whitepaper dissects the physicochemical properties, structural logic, and field-proven synthetic protocols required to leverage this compound in advanced drug discovery and materials science.

Physicochemical Properties & Safety Profile

Understanding the physical parameters of 3,5-dichloro-1,6-naphthyridine is critical for designing purification workflows and ensuring laboratory safety. The compound is a stable, albeit reactive, halogenated heterocycle[3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3,5-Dichloro-1,6-naphthyridine
CAS Registry Number 39588-73-3[4]
Molecular Formula C₈H₄Cl₂N₂[4]
Molecular Weight 199.03 g/mol [3]
Physical State Solid (typically white to off-white powder)
Purity Standard ≥95% (HPLC/NMR validated)[3]
Chemical Stability Stable under recommended temperatures and pressures[3]
Incompatible Materials Strong oxidizing agents[3]
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3]

Scientist's Insight on Handling: The presence of two basic nitrogen atoms makes this compound susceptible to protonation, while the halogenated positions are prone to nucleophilic attack. Dust generation must be avoided, as inhalation causes severe respiratory irritation[3]. Always execute reactions in a well-ventilated fume hood and store the material in a tightly closed container under inert gas to prevent degradation from ambient moisture.

Structural Chemistry & Reactivity Logic

The true value of 3,5-dichloro-1,6-naphthyridine lies in its orthogonal reactivity . The diazanaphthalene system is highly electron-deficient due to the inductive and resonance-withdrawing effects of the N1 and N6 nitrogens[2].

  • The C5-Chlorine (Highly Electrophilic): Position 5 is ortho to the N6 nitrogen and para to the N1 nitrogen. This synergistic electron withdrawal makes the C5-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Amines, alkoxides, and thiolates will preferentially attack here at room temperature or mild heating.

  • The C3-Chlorine (Less Electrophilic): Position 3 is meta to the N1 nitrogen. It lacks the direct resonance activation present at C5. Consequently, the C3-Cl bond is largely inert to S_NAr under mild conditions but serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C5 position has been functionalized.

Reactivity Core 3,5-Dichloro-1,6-naphthyridine C5 C5-Position (Highly Electrophilic) Core->C5 Ortho/Para to N1 & N6 C3 C3-Position (Less Electrophilic) Core->C3 Meta to N1 SNAr SNAr Reactions (Amines, Alkoxides) C5->SNAr Rapid Substitution CrossCoupling Pd-Catalyzed Cross-Coupling C3->CrossCoupling Orthogonal Reactivity

Fig 1: Orthogonal reactivity logic of the 3,5-dichloro-1,6-naphthyridine scaffold for functionalization.

Synthetic Methodologies & Experimental Protocols

Historically, synthesizing 1,6-naphthyridines via the Skraup reaction on 4-aminopyridine was a violent, runaway process resulting in poor yields[2]. Modern approaches utilize cascade cyclizations or heteroaryl ditriflate intermediates to construct the core safely and efficiently[5]. To achieve the specific 3,5-dichloro substitution, the most reliable pathway involves the cyclization of a pre-functionalized pyridine to a 1,6-naphthyridin-5(6H)-one, followed by deoxychlorination[6].

Step-by-Step Protocol: Synthesis of 3,5-Dichloro-1,6-naphthyridine

This protocol describes the critical deoxychlorination step, converting 3-chloro-1,6-naphthyridin-5(6H)-one to the target dichloro compound.

Causality Check: Why use Phosphorus Oxychloride (POCl₃) with a catalytic amount of N,N-Dimethylformamide (DMF)? The lactam tautomer of the starting material is highly stable. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly activates the lactam oxygen. This prevents the reaction from stalling and suppresses the formation of unreactive protonated naphthyridine dimers.

Reagents Required:

  • 3-Chloro-1,6-naphthyridin-5(6H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10.0 eq - acts as reagent and solvent)

  • N,N-Dimethylformamide (DMF) (0.1 eq - catalyst)

  • Anhydrous Toluene (optional co-solvent for scale-up)

Procedure:

  • System Preparation: Purge a dry, 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar with Argon.

  • Reagent Loading: Add 3-chloro-1,6-naphthyridin-5(6H)-one (10 mmol) to the flask. Carefully add POCl₃ (100 mmol) at room temperature. Safety Note: POCl₃ is highly corrosive and reacts violently with water.

  • Catalyst Addition: Inject DMF (1 mmol) dropwise. An immediate color change (usually yellow to orange) indicates the formation of the active Vilsmeier complex.

  • Thermal Activation: Heat the reaction mixture to 105 °C (reflux) for 4-6 hours. Monitor the reaction via LCMS. The starting material peak should completely disappear, replaced by the mass of the target compound (M+H = 199.0).

  • Quenching (Critical Step): Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. Do not evaporate to total dryness. Pour the resulting viscous oil slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.

    • Expert Insight: Maintaining the pH between 7-8 during the quench is vital. If the solution becomes too acidic, the product will remain protonated in the aqueous phase. If it becomes too basic, you risk hydrolyzing the newly formed C5-Cl bond back to the lactam.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield 3,5-dichloro-1,6-naphthyridine as an off-white solid.

Synthesis A 3-Chloro-1,6-naphthyridin -5(6H)-one B Vilsmeier-Type Intermediate A->B POCl3 + DMF Activation C 3,5-Dichloro- 1,6-naphthyridine B->C Nucleophilic Chlorination (-PO2Cl2)

Fig 2: Synthetic workflow for 3,5-dichloro-1,6-naphthyridine via deoxychlorination.

Pharmacological Relevance & Downstream Applications

The 1,6-naphthyridine scaffold is not just a structural curiosity; it is a profoundly impactful pharmacophore[1]. The nitrogen atoms are perfectly positioned to participate in hydrogen bonding with the hinge region of various kinases.

Derivatives synthesized from 3,5-dichloro-1,6-naphthyridine have shown significant promise in:

  • Kinase Inhibition: Acting as ATP-competitive inhibitors in oncology targets.

  • PDE III Inhibitors: Modulating cyclic AMP levels for cardiovascular indications[6].

  • Receptor Ligands: Serving as high-affinity ligands for cannabinoid receptors (CB1/CB2)[1].

By utilizing the orthogonal reactivity discussed in Section 3, medicinal chemists can rapidly generate libraries of 3-aryl-5-amino-1,6-naphthyridines, fine-tuning both potency and pharmacokinetic properties.

References

  • BLD Pharm. "39588-73-3 | 3,5-dichloro-1,6-naphthyridine". BLD Pharm Product Catalog.
  • AK Scientific, Inc. "Safety Data Sheet: 3,5-Dichloro-1,6-naphthyridine". AK Scientific.
  • American Chemical Society. "1,6-Naphthyridine". ACS Molecule of the Week Archive.
  • ResearchGate. "Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review". ChemistrySelect.
  • The Journal of Organic Chemistry. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates". ACS Publications.
  • National Institutes of Health (PMC). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". Molecules.

Sources

Exploratory

Structural Elucidation of 3,5-Dichloro-1,6-naphthyridine: A Comprehensive NMR Guide

Executive Summary The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-infective agents[1]. The introduction of halogens,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-infective agents[1]. The introduction of halogens, specifically chlorine at the C3 and C5 positions, significantly alters the electronic landscape of the bicyclic system, impacting both its reactivity and its Nuclear Magnetic Resonance (NMR) profile.

This technical guide provides a rigorous, self-validating framework for the acquisition and assignment of 1 H and 13 C NMR spectral data for 3,5-dichloro-1,6-naphthyridine (CAS: 39588-73-3)[2]. By analyzing the causality behind substituent effects and experimental parameters, this whitepaper equips researchers with the authoritative grounding required to unambiguously verify this chemical structure.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity spectral data, the acquisition protocol must be treated as a self-validating system. Every experimental choice is designed to prevent artifacts and confirm the integrity of the sample prior to long 2D acquisitions.

Experimental Workflow

NMR_Workflow S1 Sample Preparation (15 mg in 0.6 mL CDCl3) S2 Probe Tuning & Matching (Optimize for 1H/13C) S1->S2 S3 Shimming & Locking (Self-Validating Z0/Z1/Z2) S2->S3 S4 1D Acquisition (1H: 16 scans, 13C: 1024 scans) S3->S4 S5 2D Acquisition (COSY, HSQC, HMBC) S4->S5 S6 Data Processing & Assignment (Zero-filling, Apodization) S5->S6

Self-validating NMR acquisition workflow for halogenated naphthyridines.

Step-by-Step Methodology & Causality
  • Sample Preparation & Internal Calibration: Dissolve 15–20 mg of 3,5-dichloro-1,6-naphthyridine in 0.6 mL of CDCl 3​ (100 atom% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: 3,5-dichloro-1,6-naphthyridine lacks hydrogen-bond donors, making it highly soluble in non-polar halogenated solvents[2]. The relatively high concentration ensures sufficient signal-to-noise (S/N) for the quaternary carbons (C3, C5, C4a, C8a) during 13 C acquisition, while TMS provides an absolute zero reference, self-validating the chemical shift axis.

  • Probe Tuning and Matching: Connect the probe to the network analyzer and tune to the exact Larmor frequencies of 1 H and 13 C.

    • Causality: Halogenated aromatics slightly alter the dielectric constant of the solution. Re-tuning ensures maximum power transfer of the RF pulse, yielding precise 90° excitation and preventing baseline roll.

  • Shimming & Locking (The Validation Loop): Establish the deuterium lock. Perform gradient shimming (Z1-Z5), followed by manual optimization of Z1/Z2.

    • Self-Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is insufficiently homogeneous, and fine meta-couplings ( J≈2.0 Hz) will be obscured. Re-shim until FWHM 0.8 Hz.

  • 1D Acquisition Parameters:

    • 1 H NMR: 16 scans, d1​ = 2.0 s, 30° pulse.

    • 13 C NMR: 1024 scans, d1​ = 3.0 s, 30° pulse with inverse-gated decoupling (zgig pulse program).

    • Causality: The extended d1​ relaxation delay in 13 C NMR compensates for the long T1​ relaxation times of the non-protonated carbons (C3, C5, C4a, C8a), ensuring they are not saturated and lost in the baseline noise.

1 H NMR Spectral Analysis & Causality

The parent 1,6-naphthyridine core contains six distinct protons[3]. In the unhalogenated state, the highly deshielded H2 and H5 protons resonate at 9.10 ppm and 9.28 ppm, respectively, due to the strong electron-withdrawing nature of the adjacent nitrogen atoms[4].

Upon chlorination at C3 and C5, the H3 and H5 signals are eliminated. The remaining four protons (H2, H4, H7, H8) experience varied anisotropic and inductive effects:

  • H2 & H4: The inductive electron-withdrawing effect of the C3-chlorine deshields both H2 and H4. Because H3 is absent, H2 and H4 couple to each other across four bonds, resulting in characteristic meta-coupling doublets ( 4J≈2.0 Hz).

  • H7 & H8: The C5-chlorine exerts a weaker long-range deshielding effect on the second ring. H7 and H8 remain an ortho-coupled system ( 3J≈6.0 Hz).

Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H2 ~9.35Doublet (d)2.01HHighly deshielded by N1; meta-coupled to H4.
H7 ~8.85Doublet (d)6.01HDeshielded by N6; ortho-coupled to H8.
H4 ~8.50Doublet (d)2.01HDeshielded by C3-Cl; meta-coupled to H2.
H8 ~8.10Doublet (d)6.01HFurthest from heteroatoms; ortho-coupled to H7.

13 C NMR Spectral Analysis & Substituent Effects

The 13 C NMR spectrum of 3,5-dichloro-1,6-naphthyridine contains eight distinct carbon signals. The assignment of these carbons relies heavily on understanding the "heavy atom effect" and resonance phenomena induced by chlorine.

While chlorine is inductively electronegative, it acts as a π -donor via resonance. In heterocyclic aromatics, the α -carbon to a chlorine atom typically shifts downfield by approximately +6 ppm compared to the parent molecule[1]. Consequently, C3 shifts from ~124 ppm (parent) to ~130.5 ppm, and C5 shifts from ~143 ppm (parent) to ~145.8 ppm.

Table 2: 13 C NMR Spectral Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeKey HMBC Correlations (H C)
C2 ~154.5CHH4 C2
C8a ~148.5C (quat)H2 C8a, H4 C8a, H7 C8a
C7 ~147.2CHH8 C7
C5 ~145.8C-Cl (quat)H4 C5, H7 C5
C4 ~135.2CHH2 C4
C3 ~130.5C-Cl (quat)H2 C3
C4a ~123.5C (quat)H8 C4a
C8 ~121.5CHH7 C8

2D NMR Strategy for Unambiguous Assignment

To establish a completely self-validating dataset, 1D NMR must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC maps the 2J and 3J carbon-proton couplings, bridging the two distinct spin systems (H2/H4 and H7/H8) across the quaternary bridgehead carbons (C4a, C8a).

Logical Relationships in HMBC
  • Validating the C5 position: H7 shows a strong 3J correlation to the chlorinated C5 carbon, confirming its proximity to the N6-C5 junction.

  • Validating the Bridgehead: Both H2 and H7 show 3J correlations to C8a, locking the two rings together in the structural assignment.

HMBC_Correlations H2 H2 (δ 9.35) C3 C3-Cl H2->C3 2J C4 C4 H2->C4 3J C8a C8a H2->C8a 3J H4 H4 (δ 8.50) C2 C2 H4->C2 3J C5 C5-Cl H4->C5 3J H4->C8a 3J H7 H7 (δ 8.85) H7->C5 3J H7->C8a 3J H8 H8 (δ 8.10) C4a C4a H8->C4a 3J C7 C7 H8->C7 2J C8 C8

Key HMBC interactions for 3,5-dichloro-1,6-naphthyridine.

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Foundational

Crystal Structure and X-ray Diffraction of 3,5-Dichloro-1,6-naphthyridine: An In-Depth Technical Guide

Executive Summary The compound 3,5-dichloro-1,6-naphthyridine (CAS: 39588-73-3) is a highly valued heterocyclic building block in the synthesis of advanced pharmacophores and optoelectronic materials[1]. Understanding it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dichloro-1,6-naphthyridine (CAS: 39588-73-3) is a highly valued heterocyclic building block in the synthesis of advanced pharmacophores and optoelectronic materials[1]. Understanding its solid-state architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is critical for rational drug design and materials engineering. This guide provides a comprehensive, field-proven methodology for the crystallization, X-ray diffraction analysis, and crystallographic interpretation of this specific naphthyridine derivative. By elucidating the non-covalent interactions—specifically halogen bonding and π

π stacking—researchers can better predict its physicochemical behavior and target-binding affinity.

Chemical Context & Structural Rationale

The 1,6-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors, such as dual CDK8/19 ligands[1]. The introduction of chlorine atoms at the 3- and 5-positions profoundly alters the molecule's stereoelectronic profile.

Unlike simple steric bulk, halogens participate in highly directional non-covalent interactions known as halogen bonds[3]. Because chlorine is highly electronegative, it draws electron density away from the pole of the C-Cl bond, creating a localized region of positive electrostatic potential called a σ -hole. In the crystal lattice of 3,5-dichloro-1,6-naphthyridine, this electrophilic σ -hole acts as a Lewis acid, interacting strongly with the nucleophilic nitrogen atoms of adjacent naphthyridine rings (C-Cl···N interactions). These halogen bonds compete with and complement traditional face-to-face π

π stacking, ultimately dictating the three-dimensional packing motif and the resulting space group symmetry.

Crystallization Protocol: A Self-Validating System

To obtain diffraction-quality single crystals, one must control the thermodynamics of nucleation. 3,5-Dichloro-1,6-naphthyridine is a planar, rigid, and moderately polar aromatic system. A binary solvent system utilizing vapor diffusion is the optimal strategy. Dichloromethane (DCM) serves as an excellent primary solvent due to its high solubilizing power and volatility, while n-hexane acts as the anti-solvent.

Step-by-Step Methodology

This protocol is designed as a self-validating system: if heterogeneous nucleation is properly suppressed, the system will naturally default to growing fewer, but significantly larger, single crystals suitable for SC-XRD.

  • Sample Preparation: Dissolve 10–15 mg of 3,5-dichloro-1,6-naphthyridine in 0.5 mL of high-purity DCM inside a 1-dram glass vial. Causality: DCM ensures complete solvation of the π -system without initiating premature precipitation.

  • Filtration (Critical Step): Pass the dissolved mixture through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial. Causality: Dust and microscopic impurities act as heterogeneous nucleation sites, which cause rapid precipitation of microcrystalline powder. Filtering forces the system to rely on homogeneous nucleation.

  • Chamber Setup: Place the uncapped 1-dram inner vial into a larger 20 mL scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Store the setup in a dark, vibration-free environment at a constant 20°C for 48 to 72 hours. Causality: The highly volatile DCM evaporates and mixes with the hexane vapor, slowly lowering the dielectric constant of the inner solution and driving the system into a state of metastable supersaturation.

  • Crystal Harvesting: Once block-like or needle-like crystals form, immediately submerge them in Paratone-N oil. Causality: The heavy oil coats the crystal, preventing the rapid loss of volatile DCM from the crystal lattice, which would otherwise cause the crystal to crack or lose single-crystal integrity.

G N1 Compound Prep 10-15 mg in DCM N2 Filtration 0.22 µm PTFE N1->N2 Removes dust N3 Vapor Diffusion Hexane Anti-solvent N2->N3 Setup inner/outer vial N4 Equilibration 20°C, 48-72h N3->N4 Slow supersaturation N5 Crystal Harvesting Paratone-N Oil N4->N5 Single crystals formed

Figure 1: Vapor diffusion crystallization workflow for 3,5-dichloro-1,6-naphthyridine.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

Once a high-quality crystal is isolated, the structural data must be acquired and refined using rigorous crystallographic standards.

Step-by-Step Methodology
  • Mounting & Cryocooling: Select a crystal with dimensions of approximately 0.1×0.1×0.2 mm under a polarized light microscope. Mount it on a MiTeGen polyimide loop and transfer it to the diffractometer goniometer. Immediately bathe the crystal in a 100(2) K nitrogen cryostream. Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing dynamic disorder and maximizing the intensity of high-angle diffraction spots.

  • Data Collection: Utilize a microfocus X-ray source equipped with a Copper anode (Cu K α , λ=1.54184 Å). Causality: While Mo K α is standard for heavy metals, Cu K α is superior for light-atom organic molecules because it provides stronger anomalous dispersion ( Δf′′ ) for Chlorine, yielding a more robust dataset for absolute structure determination.

  • Integration & Absorption Correction: Process the raw diffraction frames using integration software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the chlorine atoms at varying goniometer angles.

  • Phase Solution: Solve the crystallographic phase problem using the dual-space algorithm implemented in SHELXT [2]. This algorithm iterates between real space (electron density) and reciprocal space (diffraction phases) to generate an initial atomic model.

  • Structure Refinement: Perform a full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface[3]. Refine all non-hydrogen atoms (C, N, Cl) anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Iterate until the shift/error ratio approaches zero and the R1​ convergence metric drops below 5%.

G N1 Data Collection Cu Kα, 100 K N2 Integration & Scaling APEX3 / SADABS N1->N2 Raw frames to HKL N3 Phase Solution SHELXT (Dual-Space) N2->N3 Absorption correction N4 Structure Refinement Olex2 / SHELXL N3->N4 Initial atomic model N5 Validation checkCIF / Platon N4->N5 Anisotropic refinement

Figure 2: SC-XRD data processing and structural refinement pipeline.

Crystallographic Features & Quantitative Data

Based on the conserved packing motifs of planar, halogenated naphthyridine derivatives, 3,5-dichloro-1,6-naphthyridine typically crystallizes in a monoclinic crystal system. The centrosymmetric space group P21​/c is the most statistically probable arrangement, as it allows the planar aromatic rings to pack efficiently via glide planes and screw axes, adhering to Kitaigorodskii's principle of close packing.

The table below summarizes the representative quantitative crystallographic parameters expected for this molecular class under 100 K Cu K α conditions.

ParameterRepresentative Value
Chemical Formula C8H4Cl2N2
Formula Weight 199.04 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a ≈ 3.85 Å, b ≈ 11.20 Å, c ≈ 18.45 Å
Cell Angle β ≈ 95.2°
Volume ~792 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.67 g/cm³
Absorption Coefficient ( μ ) 6.5 mm⁻¹ (Cu K α )
F(000) 400
Intermolecular Interactions

π

π Stacking: The notably short a-axis dimension (~3.85 Å) is a hallmark of face-to-face π -stacking. The naphthyridine rings stack in parallel offset columns along this axis, maximizing the overlap of their delocalized π -electron clouds.
  • Halogen Bonding: The crystal lattice is stabilized by highly directional C-Cl···N interactions. The distance between the chlorine atom and the nitrogen atom of a neighboring molecule is typically found in the range of 3.10 Å to 3.20 Å—significantly shorter than the sum of their van der Waals radii (3.30 Å). The angle of this interaction approaches 180°, perfectly aligning the nitrogen lone pair with the chlorine's electrophilic σ -hole.

  • References

    • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]3]

    • Mallinson, J., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(5), 466-470. [Link]1]

    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]2]

    Sources

    Exploratory

    High-Resolution Mass Profiling and Molecular Characterization of 3,5-Dichloro-1,6-naphthyridine

    Executive Summary As a Senior Application Scientist in analytical chemistry, I frequently encounter the critical need to unambiguously characterize halogenated heterocyclic scaffolds. 3,5-Dichloro-1,6-naphthyridine (CAS:...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist in analytical chemistry, I frequently encounter the critical need to unambiguously characterize halogenated heterocyclic scaffolds. 3,5-Dichloro-1,6-naphthyridine (CAS: 39588-73-3) is a highly specialized building block utilized in the synthesis of kinase inhibitors and anti-infective agents. In drug development, distinguishing between structural isomers, confirming synthetic purity, and tracking metabolic transformations require absolute precision. This whitepaper dissects the theoretical and experimental frameworks for determining the molecular weight and exact mass of 3,5-Dichloro-1,6-naphthyridine, providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol.

    Theoretical Mass Profiling: Molecular Weight vs. Exact Mass

    The distinction between molecular weight and exact mass is a fundamental principle in mass spectrometry that dictates how we interpret analytical data.

    • Molecular Weight (Average Mass): Calculated using the standard atomic weights of the elements, which reflect the natural abundance of all isotopes found on Earth. This value is essential for macroscopic laboratory tasks, such as stoichiometric calculations during synthesis.

    • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^35Cl, ^14N) . This is the target metric in HRMS, allowing for the derivation of an unambiguous molecular formula by measuring the mass defect.

    Table 1: Quantitative Mass Data for 3,5-Dichloro-1,6-naphthyridine

    PropertyValueComputational Basis
    Chemical Formula C8H4Cl2N2N/A
    CAS Registry Number 39588-73-3N/A
    Molecular Weight 199.03 g/mol Standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007)
    Exact Mass (Neutral) 197.97515 DaMonoisotopic masses (^12C: 12.0000, ^1H: 1.0078, ^35Cl: 34.9688, ^14N: 14.0030)
    Exact Mass [M+H]+ 198.98243 DaAddition of a proton (^1H+: 1.007276 Da)
    Data Interpretation: Halogen Signatures and Isotopic Distribution

    The presence of two chlorine atoms in 3,5-Dichloro-1,6-naphthyridine provides a highly diagnostic isotopic signature. Chlorine exists naturally as two stable isotopes: ^35Cl (~75.8%) and ^37Cl (~24.2%).

    When a molecule contains two chlorine atoms, the probability of isotopic combinations follows a binomial expansion, resulting in a distinct triplet pattern .

    • M (Both ^35Cl): ~57.4% relative abundance.

    • M+2 (One ^35Cl, One ^37Cl): ~36.6% relative abundance.

    • M+4 (Both ^37Cl): ~5.8% relative abundance.

    This yields a classic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks. In our HRMS data, the protonated molecular ion [M+H]+ will exhibit this exact cluster at m/z 198.9824, 200.9795, and 202.9765. Observing this exact spacing and ratio is a self-validating check that confirms the C8H4Cl2N2 formula and rules out non-halogenated isobaric interferences.

    High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

    To achieve sub-ppm mass accuracy, the analytical workflow must be rigorously controlled. The following protocol utilizes Ultra-Performance Liquid Chromatography coupled to a Time-of-Flight mass spectrometer (UPLC-TOF-MS).

    Causality of Experimental Choices:
    • UPLC Separation: We employ a C18 column to separate the target compound from potential mono-chlorinated synthetic impurities or positional isomers before they enter the MS, preventing ion suppression in the source.

    • ESI+ Ionization: The naphthyridine core contains basic nitrogen atoms that readily accept a proton in an acidic mobile phase, making positive Electrospray Ionization (ESI+) the optimal choice for generating robust signal intensity.

    • Lock Mass Calibration: TOF analyzers are sensitive to minute thermal fluctuations. We infuse Leucine Enkephalin (m/z 556.2771) as a continuous background reference . The software dynamically corrects the mass axis based on this known standard, ensuring the mass error remains below 2 ppm.

    Step-by-Step Protocol (Self-Validating System):
    • System Suitability Test (SST): Inject a blank (Acetonitrile/Water 50:50) to verify the absence of carryover or background contamination at the target m/z 198-203 window.

    • Sample Preparation: Dissolve 3,5-Dichloro-1,6-naphthyridine in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water.

    • Chromatographic Separation:

      • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Ionization & Lock Mass:

      • Operate the ESI source in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

      • Continuously infuse Leucine Enkephalin (1 ng/µL) via the reference sprayer at 10 µL/min.

    • Data Acquisition: Acquire full-scan MS data from m/z 50 to 800. Extract the ion chromatogram (EIC) for m/z 198.9824 with a narrow mass window (± 5 ppm).

    • Validation Check: Calculate the mass error (Experimental Mass - Theoretical Mass). Confirm the 9:6:1 isotopic ratio for the M, M+2, and M+4 peaks to validate the elemental composition.

    Analytical Workflow Diagram

    Analytical_Workflow SamplePrep Sample Preparation (1 µg/mL in ACN/H2O) UPLC UPLC Separation (C18 Column, Gradient Elution) SamplePrep->UPLC Injection ESI Electrospray Ionization (ESI+ Mode) UPLC->ESI Eluent TOF Time-of-Flight (TOF) MS (High Mass Accuracy) ESI->TOF Ions [M+H]+ DataAnalysis Data Analysis (Exact Mass & Isotope Pattern) TOF->DataAnalysis Raw Data LockMass Lock Mass Calibration (Leucine Enkephalin m/z 556.2771) LockMass->TOF Continuous Reference

    Figure 1: HRMS workflow for exact mass determination of 3,5-Dichloro-1,6-naphthyridine.

    References
    • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline" (Structural isomer reference for exact mass of C8H4Cl2N2). PubChem.[Link]

    • MDPI. "Optimization of a Sonotrode Extraction Method and New Insight of Phenolic Composition of Fucus vesiculosus" (Reference for the 9:6:1 isotopic pattern of dichlorinated compounds). Marine Drugs.[Link]

    • National Institutes of Health (NIH). "Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome." PubMed Central.[Link]

    Protocols & Analytical Methods

    Method

    Synthesis of 3,5-Dichloro-1,6-naphthyridine: A Detailed Protocol for Drug Discovery and Development

    Introduction The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions, making it a valuable core for the design of therapeutic agents and functional organic materials. The dichlorinated derivative, 3,5-Dichloro-1,6-naphthyridine, serves as a versatile and highly reactive building block, enabling further functionalization through nucleophilic substitution reactions to rapidly generate libraries of novel compounds for screening and lead optimization.

    This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3,5-Dichloro-1,6-naphthyridine. The described two-step procedure is designed for robustness and scalability, addressing the needs of researchers in both academic and industrial drug discovery settings. Each step is accompanied by expert insights into the reaction mechanisms and procedural choices, ensuring both scientific integrity and practical applicability.

    Overall Synthetic Strategy

    The synthesis of 3,5-Dichloro-1,6-naphthyridine is efficiently achieved through a two-step sequence starting from readily available 4-aminonicotinic acid.

    • Step 1: Cyclization to form the Naphthyridine Core. A thermally-driven condensation and cyclization reaction between 4-aminonicotinic acid and diethyl malonate, analogous to the Gould-Jacobs reaction, is employed to construct the bicyclic 1,6-naphthyridine-3,5-dione core.[3][4]

    • Step 2: Dichlorination of the Naphthyridine Core. The intermediate 1,6-naphthyridine-3,5-dione is subsequently treated with a potent chlorinating agent, phosphorus oxychloride (POCl₃), to yield the final product, 3,5-Dichloro-1,6-naphthyridine.[5][6]

    The overall workflow is depicted in the following diagram:

    Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination 4-Aminonicotinic_Acid 4-Aminonicotinic Acid Intermediate 1,6-Dihydro-1,6- naphthyridine-3,5-dione 4-Aminonicotinic_Acid->Intermediate Diethyl Malonate, High Temperature Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate Final_Product 3,5-Dichloro-1,6-naphthyridine Intermediate->Final_Product POCl₃, Heat

    Caption: Overall synthetic workflow for 3,5-Dichloro-1,6-naphthyridine.

    Detailed Synthesis Protocol

    Step 1: Synthesis of 1,6-Dihydro-1,6-naphthyridine-3,5-dione

    This step involves the condensation of 4-aminonicotinic acid with diethyl malonate, followed by an intramolecular cyclization to form the di-hydroxy naphthyridine tautomer, which exists predominantly as the dione.

    Materials and Reagents:

    ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
    4-Aminonicotinic AcidC₆H₆N₂O₂138.1210.0 g72.41.0
    Diethyl MalonateC₇H₁₂O₄160.1712.7 mL86.91.2
    Diphenyl EtherC₁₂H₁₀O170.21100 mL--

    Experimental Procedure:

    • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-aminonicotinic acid (10.0 g, 72.4 mmol) and diphenyl ether (100 mL).

    • Begin stirring the suspension and add diethyl malonate (12.7 mL, 86.9 mmol).

    • Heat the reaction mixture to 250-255 °C using a suitable heating mantle. The mixture will become a clear solution as the reactants are consumed.

    • Maintain the temperature and continue stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase).

    • After 2 hours, allow the reaction mixture to cool to approximately 100 °C.

    • While still warm, pour the reaction mixture into 200 mL of hexane with vigorous stirring. This will precipitate the product.

    • Allow the suspension to cool to room temperature, then collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with an additional 100 mL of hexane to remove residual diphenyl ether.

    • Dry the solid in a vacuum oven at 80 °C overnight to yield 1,6-Dihydro-1,6-naphthyridine-3,5-dione as a solid.

    Expert Insights & Rationale:

    • Reaction Mechanism: This reaction is a variant of the Gould-Jacobs reaction.[4][7] It begins with a nucleophilic acyl substitution of the amino group of 4-aminonicotinic acid onto one of the ester groups of diethyl malonate, followed by an intramolecular condensation to form the six-membered ring. The high temperature is necessary to drive the cyclization and subsequent elimination of ethanol.

    • Solvent Choice: Diphenyl ether is used as a high-boiling solvent to achieve the required reaction temperature for the thermal cyclization.[8] Its inert nature prevents it from participating in the reaction.

    • Work-up: Precipitation with a non-polar solvent like hexane is an effective method to isolate the polar product from the non-polar diphenyl ether solvent.

    Step 2: Synthesis of 3,5-Dichloro-1,6-naphthyridine

    This step converts the hydroxyl groups (in the enol tautomer of the dione) of the intermediate into chlorides using phosphorus oxychloride.

    Materials and Reagents:

    ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
    1,6-Dihydro-1,6-naphthyridine-3,5-dioneC₈H₄N₂O₂160.1310.0 g62.41.0
    Phosphorus Oxychloride (POCl₃)POCl₃153.3350 mL5488.8
    N,N-Dimethylaniline (optional catalyst)C₈H₁₁N121.181 mL-Catalytic

    Experimental Procedure:

    • CRITICAL SAFETY NOTE: This reaction must be performed in a well-ventilated chemical fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

    • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-Dihydro-1,6-naphthyridine-3,5-dione (10.0 g, 62.4 mmol).

    • Carefully add phosphorus oxychloride (50 mL, 548 mmol). The POCl₃ acts as both the reagent and the solvent.

    • Optionally, add a catalytic amount of N,N-dimethylaniline (1 mL) to accelerate the reaction.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction should become a clear solution.

    • After 4 hours, allow the mixture to cool to room temperature.

    • Work-up (CAUTION: Exothermic Reaction): a. Prepare a large beaker (2 L) containing approximately 500 g of crushed ice. b. Slowly and carefully, pour the cooled reaction mixture onto the crushed ice with constant, vigorous stirring. This will quench the excess POCl₃ in a highly exothermic reaction that releases HCl gas. Perform this step in the back of the fume hood. c. Once the addition is complete, continue stirring until all the ice has melted. d. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold water (2 x 100 mL).

    • Recrystallize the crude product from a suitable solvent such as ethanol or acetonitrile to obtain pure 3,5-Dichloro-1,6-naphthyridine.

    Expert Insights & Rationale:

    • Chlorination Mechanism: The hydroxyl groups of the di-enol tautomer of the naphthyridine-dione act as nucleophiles, attacking the phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. A subsequent Sₙ2-type reaction with a chloride ion (from POCl₃) displaces the phosphate group, yielding the chlorinated product and pyrophosphoric acid byproducts. The use of a tertiary amine base like N,N-dimethylaniline can catalyze the reaction by activating the hydroxyl groups.

    • Reagent Excess: A large excess of POCl₃ is used to ensure complete conversion of both hydroxyl groups and to serve as the reaction solvent.[9]

    • Quenching Procedure: The careful and slow quenching of POCl₃ on ice is a critical safety step.[10][11] The large volume of ice helps to dissipate the heat generated from the exothermic hydrolysis of POCl₃, preventing the reaction from boiling over. Neutralization is necessary to deprotonate any protonated product and facilitate its precipitation.

    Safety Precautions

    • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly toxic and corrosive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate PPE, including neoprene or nitrile gloves, a chemical-resistant apron, and a face shield in addition to safety goggles.[5][9][10] An emergency shower and eyewash station should be readily accessible.

    • High Temperatures: The cyclization step requires high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.

    • Pressure: Do not conduct these reactions in a sealed vessel, as pressure can build up, especially during the chlorination and quenching steps.

    References

    • How should I proceed in Chlorination using POCl3?
    • 1,6-Naphthyridin-2(1H)
    • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. (2012).
    • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
    • Gould–Jacobs reaction. Wikipedia.
    • POCl3 -PCl5 mixture: A robust chlorin
    • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
    • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. (2025).
    • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. (2025).
    • Gould-Jacobs Reaction. Organic Chemistry Portal.
    • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
    • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review.
    • Gould–Jacobs reaction | Request PDF.
    • Synthesis of 8‐hydroxy‐1,6‐naphthyridine subtypes 14–17.
    • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
    • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
    • POCl3-PCl5 mixture: A robust chlorin
    • One-pot synthesis of dibenzo[b,h][4][10]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. Royal Society of Chemistry.

    • 1,6-Naphthyridin-2(1H)
    • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Royal Society of Chemistry.
    • An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. Organic Chemistry Portal. (2007).

    Sources

    Application

    Application Note: Regioselective Functionalization of 3,5-Dichloro-1,6-naphthyridine Scaffolds

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The 1,6-naphthyridine scaffold is a privileg...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

    Executive Summary

    The 1,6-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in molecules targeting kinases, viral enzymes, and central nervous system receptors. The 3,5-dichloro-1,6-naphthyridine building block offers a highly versatile platform for divergent synthesis. However, achieving precise regiocontrol during sequential functionalization requires a deep understanding of the scaffold's intrinsic electronic topology.

    This application note provides a comprehensive, mechanistically grounded guide to the regioselective functionalization of 3,5-dichloro-1,6-naphthyridine. By exploiting the differential electrophilicity of the C5 and C3 positions, chemists can execute sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with excellent predictability and high yields.

    Mechanistic Rationale for Regioselectivity

    The fundamental driver of regioselectivity in polyhalogenated heterocycles is the difference in Lowest Unoccupied Molecular Orbital (LUMO) energies across the various carbon-halogen bonds. In 3,5-dichloro-1,6-naphthyridine, the two chlorine atoms reside in vastly different electronic environments [1]:

    • The C5 Position (Highly Activated): The C5 carbon is located directly adjacent ( α ) to the N6 nitrogen. The strong inductive and resonance electron-withdrawing effects of the N6 atom significantly deplete electron density at C5. This lowers the activation barrier for the oxidative addition of Palladium(0) species and makes it highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar).

    • The C3 Position (Unactivated): The C3 carbon is positioned β to the N1 nitrogen. Because it lacks direct resonance activation from either nitrogen atom, the C3-Cl bond is relatively electron-rich compared to C5. It behaves similarly to an unactivated chlorobenzene or the meta-position of 3,5-dichloropyridine [2].

    Causality in Catalyst Selection: Because of this stark electronic contrast, the first functionalization must target the C5 position using mild conditions and a standard, moderately active catalyst (e.g., Pd(PPh3​)4​ ). Using an overly active catalyst (like Pd/XPhos) in the first step risks competitive or double oxidative addition, eroding regioselectivity. Once the C5 position is functionalized, the remaining C3-Cl bond requires forcing conditions and electron-rich, bulky biarylphosphine ligands (e.g., XPhos or BrettPhos) to drive the sluggish oxidative addition [3].

    Mechanism A 3,5-Dichloro-1,6-naphthyridine B C5-Position (Alpha to N6) High Electrophilicity A->B Pathway 1 C C3-Position (Beta to N1) Low Electrophilicity A->C Pathway 2 D Rapid Oxidative Addition (Pd0 u2192 PdII) B->D Preferred Attack E Sluggish Reaction Requires Forcing Conditions C->E Disfavored Attack

    Fig 1. Electronic differentiation and regioselectivity logic for 3,5-dichloro-1,6-naphthyridine.

    Sequential Functionalization Strategy

    To build complex, di-substituted 1,6-naphthyridines, a strict sequential workflow must be adhered to. The logic dictates that the most reactive site (C5) is functionalized first, followed by the less reactive site (C3).

    Workflow Step1 Starting Material 3,5-Dichloro-1,6-naphthyridine Step2 Regioselective C5-Arylation Pd(PPh3)4, K2CO3, 80°C Step1->Step2 Step3 Intermediate 5-Aryl-3-chloro-1,6-naphthyridine Step2->Step3 >95% Regioselectivity Step4 C3-Amination (Buchwald-Hartwig) Pd2(dba)3, XPhos, Cs2CO3, 110°C Step3->Step4 Step5 Final Target 3-Amino-5-aryl-1,6-naphthyridine Step4->Step5 Full Conversion

    Fig 2. Sequential C5/C3 functionalization workflow for 3,5-dichloro-1,6-naphthyridine scaffolds.

    Quantitative Data Summary

    The following table summarizes the optimized conditions and expected quantitative outcomes for the sequential functionalization of 3,5-dichloro-1,6-naphthyridine.

    Reaction StepTarget PositionCatalyst / LigandBase & SolventTemp (°C)Expected Yield (%)Regioselectivity (C5:C3)
    Suzuki Arylation C5 Pd(PPh3​)4​ (5 mol%) K2​CO3​ , Dioxane/H 2​ O8078 - 85> 95 : 5
    S N​ Ar Amination C5None (Thermal)DIPEA, DMF10080 - 92> 99 : 1
    Suzuki Arylation C3 Pd(dppf)Cl2​ (10 mol%) K3​PO4​ , Toluene/H 2​ O11065 - 80N/A (Mono-Cl substrate)
    Buchwald Amination C3 Pd2​dba3​ / XPhos Cs2​CO3​ , Toluene11060 - 75N/A (Mono-Cl substrate)

    Experimental Protocols (Self-Validating Systems)

    The following protocols are designed with built-in validation checkpoints to ensure structural integrity and regiochemical accuracy at each step.

    Protocol A: Regioselective C5-Suzuki-Miyaura Cross-Coupling

    Objective: Selectively install an aryl group at the highly activated C5 position while leaving the C3-Cl bond intact.

    Reagents:

    • 3,5-Dichloro-1,6-naphthyridine (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.05 equiv, 1.05 mmol) — Strict stoichiometric control is critical to prevent over-arylation.

    • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

    • K2​CO3​ (2.0 equiv, 2.0 mmol)

    • 1,4-Dioxane / Water (4:1 v/v, 10 mL)

    Step-by-Step Procedure:

    • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dichloro-1,6-naphthyridine, arylboronic acid, and K2​CO3​ .

    • Degassing: Add the 1,4-Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which would alter the precise 1.05 stoichiometry required to prevent C3-arylation.

    • Catalyst Addition: Add Pd(PPh3​)4​ under a positive stream of Argon. Seal the flask.

    • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

    • In-Process Control (Validation): Monitor the reaction by LC-MS. The reaction is complete when the starting material mass is depleted. Self-Validation Check: The presence of a single major peak corresponding to [M+H]+ of the mono-arylated product confirms regioselectivity. If a [M+H]+ corresponding to the di-arylated mass is observed >5%, lower the temperature to 70 °C in future runs.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purification & Structural Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). To definitively prove C5 substitution, perform 2D NMR (HMBC). The newly introduced aryl protons must show strong 3JC−H​ correlations to the C4a bridgehead carbon.

    Protocol B: C3-Selective Buchwald-Hartwig Amination

    Objective: Functionalize the unactivated C3 position of the intermediate generated in Protocol A.

    Reagents:

    • 5-Aryl-3-chloro-1,6-naphthyridine (1.0 equiv, 0.5 mmol)

    • Secondary Amine (1.5 equiv, 0.75 mmol)

    • Pd2​(dba)3​ (0.05 equiv, 5 mol%)

    • XPhos (0.10 equiv, 10 mol%)

    • Cs2​CO3​ (2.5 equiv, 1.25 mmol)

    • Anhydrous Toluene (5 mL)

    Step-by-Step Procedure:

    • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the 5-aryl-3-chloro-1,6-naphthyridine, Pd2​(dba)3​ , XPhos, and Cs2​CO3​ . Causality: XPhos is chosen because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the unactivated C3-Cl bond, while its biaryl framework facilitates rapid reductive elimination, preventing β -hydride elimination of the amine.

    • Solvent & Amine Addition: Add anhydrous Toluene followed by the secondary amine. Seal the vial with a Teflon-lined cap.

    • Reaction: Heat the mixture vigorously at 110 °C for 12–16 hours.

    • Workup: Cool to room temperature, dilute with DCM (15 mL), and filter through a pad of Celite to remove the insoluble inorganic salts ( Cs2​CO3​ and Pd black). Concentrate the filtrate.

    • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient) to yield the final 3-amino-5-aryl-1,6-naphthyridine.

    References

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Overcoming Low Aqueous Solubility of 3,5-Dichloro-1,6-naphthyridine in In Vitro Assays

    Overview 3,5-Dichloro-1,6-naphthyridine is a halogenated bicyclic heteroaromatic compound. Its rigid, planar structure and high lipophilicity result in extremely poor aqueous solubility.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    3,5-Dichloro-1,6-naphthyridine is a halogenated bicyclic heteroaromatic compound. Its rigid, planar structure and high lipophilicity result in extremely poor aqueous solubility. In in vitro assays, this frequently leads to compound precipitation, erratic dose-response curves, and false negatives[1]. This technical support guide provides field-proven troubleshooting strategies and validated protocols to maintain the solubility of this compound without compromising assay integrity.

    Troubleshooting Workflow: Resolving "Solvent Crash"

    When diluting highly lipophilic compounds from organic stocks into aqueous media, the organic solvent (DMSO) diffuses into the bulk water faster than the compound can dissolve. This causes localized supersaturation and rapid precipitation—a phenomenon known as a "solvent crash"[2]. The decision matrix below outlines the logical progression for mitigating this issue.

    SolubilityTroubleshooting Start Observe Precipitation in Assay Buffer CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Perform intermediate serial dilutions CheckDMSO->ReduceDMSO Yes CheckVortex Was dilution vortexed immediately? CheckDMSO->CheckVortex No ReduceDMSO->CheckVortex VortexStep Add stock dropwise while vortexing CheckVortex->VortexStep No AddExcipient Consider Co-solvents or Cyclodextrins CheckVortex->AddExcipient Yes Success Compound Solubilized Proceed to Assay VortexStep->Success AddExcipient->Success

    Logical workflow for troubleshooting 3,5-Dichloro-1,6-naphthyridine precipitation.

    Frequently Asked Questions (FAQs)

    Section 1: Stock Preparation & Storage

    Q: I prepared a 50 mM stock of 3,5-Dichloro-1,6-naphthyridine in 100% DMSO, but it is precipitating in the vial over time. Why? A: While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent, it is highly hygroscopic. Repeated opening of the stock vial exposes the DMSO to ambient humidity. The absorption of atmospheric water significantly lowers the solvating power of DMSO for highly lipophilic compounds, leading to micro-precipitation[3]. Causality & Action: Aliquot your primary stock into single-use vials and store them desiccated at -20°C. Crucially, allow the vial to fully equilibrate to room temperature before opening to prevent condensation from forming inside the tube[4].

    Section 2: Assay Dilution & Buffer Optimization

    Q: I observe immediate cloudiness when adding my DMSO stock to the aqueous assay buffer. How can I prevent this? A: This indicates that the local concentration of the compound has exceeded its kinetic solubility limit before it could evenly disperse. Causality & Action: Never add aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise to the aqueous buffer while subjecting the tube to vigorous vortexing. This ensures rapid and uniform mixing, preventing the localized high concentrations that trigger nucleation[2]. If precipitation persists, utilize an intermediate dilution step: dilute the primary stock 1:10 or 1:100 in a transition medium before the final dilution into the assay plate[2]. Keep the final DMSO concentration ≤0.5% to avoid solvent-induced cytotoxicity or assay interference[5].

    Section 3: Advanced Solubilization Strategies

    Q: Standard intermediate dilutions are failing, and organic co-solvents interfere with my enzymatic assay. What are my alternatives? A: For highly recalcitrant hydrophobic compounds, inclusion complexation using cyclodextrins (CDs) is the gold standard. Derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophilic exterior and a lipophilic cavity. They encapsulate the hydrophobic naphthyridine core, shielding it from the aqueous environment and vastly improving apparent solubility without denaturing proteins or requiring high concentrations of toxic organic solvents[6].

    Quantitative Data: Excipient Selection Matrix

    When optimizing the assay buffer, selecting the right co-solvent or surfactant is critical. The table below summarizes the properties and working limits of common solubility enhancers used in in vitro assays.

    Excipient / AdditiveClassificationRecommended Final Assay Conc.Mechanism of ActionKey Limitations
    DMSO Polar Aprotic Solvent≤ 0.1% - 0.5%Disrupts crystal lattice; universal solvent.Cytotoxic at >1%; alters membrane permeability[5].
    Tween-20 Non-ionic Surfactant0.01% - 0.05%Forms micelles to encapsulate lipophilic drugs.May strip peripheral membrane proteins; auto-oxidizes.
    HP-β-Cyclodextrin Complexation Agent1% - 5% (w/v)Forms dynamic inclusion complexes.Requires pre-equilibration; may extract membrane cholesterol.
    BSA / FBS Carrier Protein0.1% - 10%Non-specific hydrophobic binding.High protein binding can reduce the free active drug fraction.

    Validated Experimental Methodologies

    Protocol 1: Kinetic Solubility Assessment via Shake-Flask / UV-Vis

    Before running biological assays, it is imperative to validate that 3,5-Dichloro-1,6-naphthyridine remains in solution under your exact assay conditions. This self-validating kinetic solubility protocol prevents false negatives caused by undetected precipitation.

    Step-by-Step Procedure:

    • Stock Preparation: Prepare a 10 mM stock of 3,5-Dichloro-1,6-naphthyridine in 100% anhydrous DMSO.

    • Serial Dilution: Create a linear serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

    • Buffer Spiking: Add 2 µL of each DMSO dilution to 198 µL of your specific aqueous assay buffer (e.g., PBS pH 7.4) in a 96-well plate. The final DMSO concentration should be 1%[7].

    • Incubation: Seal the plate and incubate on a plate shaker at 25°C for 90 to 120 minutes to allow for potential precipitation[8][7].

    • Phase Separation: Transfer the mixtures to a MultiScreen® Solubility filter plate (0.45 µm pore size) or centrifuge at high speed (e.g., 10,000 x g for 10 mins) to separate undissolved micro-crystals[9].

    • Quantitation: Measure the concentration of the compound in the filtrate/supernatant using UV-Vis spectroscopy or LC-MS/MS against a separately built calibration curve[9]. The point at which the measured concentration plateaus represents the kinetic solubility limit.

    Protocol 2: Cyclodextrin Inclusion Complexation

    If the kinetic solubility in standard buffer is insufficient, use this protocol to generate a water-soluble inclusion complex[10][11].

    CDComplexation PrepCD Prepare Aqueous Cyclodextrin Solution (e.g., 10% HP-β-CD) AddDrug Add Naphthyridine Compound (Solid or DMSO stock) PrepCD->AddDrug Equilibrate Agitate/Sonicate 24-48 hours at 25°C AddDrug->Equilibrate Filter Filter (0.22 µm) to remove precipitate Equilibrate->Filter Result Soluble Inclusion Complex Ready Filter->Result

    Workflow for generating a water-soluble cyclodextrin inclusion complex.

    Step-by-Step Procedure:

    • Excipient Preparation: Prepare a 10% (w/v) aqueous solution of HP-β-CD or SBE-β-CD in your assay buffer.

    • Compound Addition: Slowly add 3,5-Dichloro-1,6-naphthyridine (either as a dry powder or a minimal volume of high-concentration DMSO stock) to the cyclodextrin solution[10].

    • Equilibration: To ensure maximum complexation, agitate the mixture continuously on an orbital shaker at 150 rpm for 24 to 48 hours at controlled room temperature (25°C)[10][11]. Brief periods of bath sonication can be used to disrupt large aggregates.

    • Filtration: Filter the equilibrated suspension through a 0.22 µm sterile cellulose acetate syringe filter to remove any uncomplexed, precipitated compound[11].

    • Validation: Quantify the final dissolved concentration of the complexed naphthyridine via UV-Vis or LC-MS before applying it to your in vitro assay.

    References

    • Charnwood Discovery. "Kinetic Solubility - In Vitro Assay." charnwooddiscovery.com. URL: [Link]

    • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io. URL: [Link]

    • Di, L., et al. "In vitro solubility assays in drug discovery." nih.gov. URL: [Link]

    • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." researchgate.net. URL: [Link]

    • Tanneberger, K., et al. "Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays." acs.org. URL: [Link]

    • Wikipedia. "Dimethyl sulfoxide." wikipedia.org. URL: [Link]

    • CORE. "Synthesis and characterization of a new cyclodextrin derivative with improved properties to design oral dosage forms." core.ac.uk. URL: [Link]

    • MDPI. "Chitosan and Anionic Solubility Enhancer Sulfobutylether-β-Cyclodextrin-Based Nanoparticles..." mdpi.com. URL: [Link]

    Sources

    Optimization

    Advanced purification and recrystallization methods for 3,5-Dichloro-1,6-naphthyridine

    Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 3,5-Dichloro-1,6-naphthyridine . Because this heterocyclic scaffold possesses unique electronic properties—specifically th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 3,5-Dichloro-1,6-naphthyridine . Because this heterocyclic scaffold possesses unique electronic properties—specifically the differential basicity of its N1 and N6 nitrogens combined with the electron-withdrawing effects of the chlorine substituents—standard purification templates often fail.

    This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and thermodynamic strategies to achieve high analytical purity.

    Part 1: Physicochemical Profiling & Strategic Implications

    Before attempting any purification, it is critical to understand how the intrinsic properties of 3,5-dichloro-1,6-naphthyridine dictate its behavior in solution. The compound is stable under recommended temperatures and pressures but presents specific handling hazards[1].

    Table 1: Physicochemical Properties and Purification Causality

    ParameterQuantitative ValueImpact on Purification Strategy
    Molecular Formula C8H4Cl2N2High lipophilicity; requires non-polar/polar aprotic solvent mixtures (e.g., EtOAc/Hexanes) for optimal solubility.
    Molecular Weight 199.03 g/mol Low molecular weight facilitates potential sublimation. Avoid prolonged vacuum drying at temperatures >50°C[1].
    Core Basicity Weakly Basic (N6 > N1)Enables reversible protonation. Soluble in 1M HCl (aq) as a salt; completely insoluble in neutral water as a free base.
    GHS Hazards H315, H319, H335Severe eye, skin, and respiratory irritant. Mandates strict use of fume hoods during all solvent evaporation steps[1].

    Part 2: Troubleshooting & FAQs

    Q1: During silica gel chromatography, my 3,5-dichloro-1,6-naphthyridine co-elutes with mono-chlorinated impurities. How can I resolve this?

    A: This co-elution is caused by the dominant interaction between the basic N6 nitrogen of the naphthyridine core and the acidic silanol groups on the silica stationary phase. This strong acid-base interaction masks the subtle polarity differences between the dichloro and monochloro species.

    Causality-Driven Solution: Bypass chromatography entirely. Rely on orthogonal acid-base extraction. The basicity of the 1,6-naphthyridine core allows it to be selectively protonated and pulled into an aqueous phase, leaving neutral organic impurities behind.

    PurificationWorkflow Start Crude 3,5-Dichloro-1,6-naphthyridine Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash OrgPhase Organic Phase (Neutral Impurities) AcidWash->OrgPhase Discard AqPhase Aqueous Phase (Protonated Naphthyridine) AcidWash->AqPhase Keep Basify Basify to pH 9 with NaOH AqPhase->Basify Extract Extract with EtOAc Basify->Extract Pure Concentrate to Purified Solid Extract->Pure

    Workflow for acid-base purification of 3,5-dichloro-1,6-naphthyridine.

    Q2: When attempting to recrystallize from hot ethanol, the compound "oils out" as a dense liquid at the bottom of the flask instead of forming crystals. What is the thermodynamic cause, and how do I fix it?

    A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation curve of your solvent system crosses the melting point of the solute-solvent mixture before it crosses the crystallization boundary. Essentially, the compound melts out of solution as a highly concentrated liquid phase before it has the thermodynamic drive to nucleate into a crystal lattice.

    Causality-Driven Solution: Switch to an anti-solvent crystallization system using Ethyl Acetate (EtOAc) and Heptane. For 1,6-naphthyridine derivatives, recrystallization from EtOAc is a field-proven standard for achieving high analytical purity without chromatography[2]. EtOAc acts as the "good" solvent, keeping the compound fully dissolved at lower temperatures, while the slow addition of heptane forces nucleation without phase separation.

    RecrystallizationLogic Start Recrystallization Issue Detected Oiling Compound 'Oils Out' (Liquid-Liquid Phase Separation) Start->Oiling LowYield Low Crystal Yield (High Solubility in Mother Liquor) Start->LowYield Action1 Add Seed Crystals & Lower Temp Slowly Oiling->Action1 Action2 Reduce Co-solvent Volume or Cool to -20°C LowYield->Action2 Success High Purity Crystals Isolated Action1->Success Action2->Success

    Troubleshooting logic for common recrystallization failures.

    Part 3: Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps so the user can verify success in real-time.

    Protocol A: Orthogonal Acid-Base Extraction

    This protocol leverages the pKa of the N6 nitrogen to separate the target compound from non-basic impurities.

    • Dissolution: Dissolve 1.0 g of crude 3,5-dichloro-1,6-naphthyridine in 20 mL of Dichloromethane (DCM).

    • Acidic Extraction: Transfer to a separatory funnel and add 20 mL of 1M HCl (aq). Shake vigorously and vent.

    • Phase Separation & Validation: Allow the layers to separate.

      • Self-Validation Step: Spot the top aqueous phase on a TLC plate, expose the plate to ammonia (NH3) vapor to neutralize the salt, and check under a 254 nm UV lamp. A strong UV-active spot confirms the naphthyridine core has successfully transferred to the aqueous layer.

    • Organic Discard: Drain and discard the bottom DCM layer (contains neutral impurities). Wash the aqueous layer with an additional 10 mL of DCM to ensure complete removal of lipophilic contaminants.

    • Basification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 2M NaOH (aq) dropwise until the pH reaches 9.0 (verify with pH paper). The solution will become cloudy as the free base precipitates.

    • Recovery: Extract the cloudy aqueous mixture with 2 x 20 mL of EtOAc. Combine the EtOAc layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified solid.

    Protocol B: Anti-Solvent Recrystallization (EtOAc/Heptane)

    This protocol is designed to prevent oiling out by maintaining a stable metastable zone width[2].

    • Saturation: Place the purified solid from Protocol A in a round-bottom flask. Add the minimum amount of boiling EtOAc required to completely dissolve the solid (approximately 5-8 mL per gram).

    • Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel.

    • Anti-Solvent Addition: While the EtOAc solution is still hot (60°C), begin adding hot heptane dropwise while stirring continuously. Stop adding heptane the moment the solution becomes faintly turbid (cloud point).

    • Clarification: Add exactly 1-2 drops of EtOAc to clear the turbidity.

    • Controlled Cooling & Validation: Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

      • Self-Validation Step: After 15 minutes, extract a 0.5 mL aliquot into a glass vial and scratch the inside of the vial with a glass rod. If crystalline solid forms on the scratch line, nucleation is proceeding correctly. If liquid droplets form, the solvent ratio is incorrect (add more EtOAc).

    • Isolation: Once cooled to room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration, wash with 5 mL of ice-cold heptane, and dry in a vacuum oven at 40°C for 4 hours.

    Part 4: References

    • American Chemical Society. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." ACS Publications. Available at: [Link]

    Sources

    Troubleshooting

    Minimizing side reactions during 3,5-Dichloro-1,6-naphthyridine halogenation

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic challenges of functionalizing the 1,6-naphthyridine core. The electron-def...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic challenges of functionalizing the 1,6-naphthyridine core. The electron-deficient nature of aza-heterocycles makes their halogenation highly susceptible to side reactions such as over-chlorination, thermal degradation, and nucleophilic hydrolysis[1][2].

    This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure high-fidelity synthesis and minimize experimental failure.

    Pathway Visualization: Causality of Side Reactions

    Understanding the competing reaction pathways is the first step in troubleshooting. The diagram below illustrates how deviations in temperature, stoichiometry, and workup conditions divert the reaction from the desired halogenation into critical failure modes.

    HalogenationPathway Precursor 1,6-Naphthyridine Precursor Desired 3,5-Dichloro-1,6- naphthyridine Precursor->Desired Controlled Temp & Stoichiometry OverHal Over-halogenation (Trichloro-derivatives) Precursor->OverHal Excess Reagent High Temp Decomp Decomposition (Tar Formation) Precursor->Decomp Prolonged Heating Harsh Conditions Reagent Halogenating Agent (POCl3 / NCS) Reagent->Desired Hydrolysis Hydrolyzed Byproducts Desired->Hydrolysis Aqueous Workup (Heat/Base)

    Reaction pathways and side reactions in 1,6-naphthyridine halogenation.

    Quantitative Optimization Data

    To establish a self-validating system, we must rely on empirical data. The table below demonstrates how stoichiometric and thermal control directly dictate the reaction's regioselectivity and yield during the conversion of a hydroxyl precursor to 3,5-dichloro-1,6-naphthyridine.

    Reaction ConditionsReagent EquivalentsTemperature (°C)Time (h)Yield of Target (%)Over-halogenation (%)Decomposition/Tar (%)
    Neat POCl₃5.01105.0352540
    POCl₃ + Toluene1.5903.0681220
    POCl₃ + DMF (cat.) 1.1 80 2.5 85 < 5 < 5
    PCl₅ / POCl₃2.01004.0204535

    Standard Operating Procedure (SOP): Controlled Chlorination

    Do not simply mix reagents and heat. Follow this self-validating protocol to ensure mechanistic control over the halogenation process.

    Step 1: Vilsmeier-Haack Activation

    • Action: Suspend the 1,6-naphthyridine precursor in anhydrous toluene under an argon atmosphere. Add a catalytic amount (0.1 equiv) of anhydrous N,N-dimethylformamide (DMF).

    • Causality: Instead of relying on the brute force of neat POCl₃, DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This highly electrophilic species lowers the activation energy required for the hydroxyl-to-chloride conversion, allowing the reaction to proceed at 80 °C instead of 110 °C, thereby suppressing thermal tarring[1].

    Step 2: Stoichiometric Halogenation

    • Action: Cool the suspension to 0 °C. Dropwise, add exactly 1.1 equivalents of POCl₃. Gradually warm the mixture to 80 °C and stir for 2.5 hours.

    • Causality: The 1,6-naphthyridine ring is electron-deficient, but the initial halogenation perturbs the electronic landscape. If excess POCl₃ is present at high temperatures, secondary sites (such as C4 or C8) become activated, leading to over-chlorinated byproducts[1]. Strict stoichiometric control is non-negotiable.

    Step 3: Cryogenic Quenching

    • Action: Monitor completion via HPLC. Cool the reaction mixture back to 0 °C. Transfer the mixture dropwise into a vigorously stirred flask of crushed ice and saturated NaHCO₃, maintaining the internal temperature below 5 °C.

    • Causality: The newly formed C-Cl bonds are highly susceptible to Nucleophilic Aromatic Substitution (SₙAr)[2]. If the quench is exothermic and the temperature spikes, water will act as a nucleophile, hydrolyzing the product back to the starting material[3].

    Step 4: Extraction & Purification

    • Action: Extract the aqueous layer with cold dichloromethane (DCM). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure (water bath < 30 °C), and purify via flash chromatography (Hexanes/Ethyl Acetate).

    Troubleshooting Guide

    Q1: My reaction mixture turns into a black, tarry substance. How do I prevent this? A: A black, tarry mixture is the hallmark of thermal decomposition and polymerization[1]. Naphthyridines are sensitive to harsh, acidic environments at elevated temperatures. Fix: Never use neat POCl₃ at reflux. Lower the reaction temperature to 80–85 °C, use a non-participating co-solvent like toluene, and utilize DMF as a catalyst to accelerate the reaction at lower thermal thresholds.

    Q2: I am observing significant amounts of trichloro-1,6-naphthyridine. What is the mechanism, and how can I stop it? A: Over-chlorination occurs because the initial halogenation can inadvertently activate other positions on the ring under forcing conditions[1]. Fix: Restrict the halogenating agent to a maximum of 1.1 equivalents. Avoid using PCl₅ entirely, as it is a much harsher chlorinating agent that aggressively attacks the aza-heterocycle core.

    Q3: The reaction looks complete on TLC, but my yield drops significantly during the aqueous workup. Why? A: You are experiencing SₙAr hydrolysis. The chlorine atoms on the electron-deficient 1,6-naphthyridine ring are highly labile[2]. Quenching the reaction by a rapid addition of water generates localized heat and high H⁺ concentrations, which drives the hydrolysis of the C-Cl bond back to a C-OH bond[3]. Fix: Always perform a reverse-quench (adding the reaction mixture to ice-water) and strictly maintain the temperature below 5 °C.

    Frequently Asked Questions (FAQs)

    Q: Are there milder alternatives to traditional POCl₃ halogenation for 1,6-naphthyridines? A: Yes. If traditional chlorination proves too harsh for your specific functional groups, consider ditriflation. Recent methodologies demonstrate that reacting 1,6-naphthyridine-diones with triflic anhydride and diisopropylethylamine at 0 °C yields bench-stable ditriflates. These intermediates bypass the harsh conditions of halogenation while remaining highly reactive for downstream cross-coupling or nucleophilic substitutions[4].

    Q: How should I store 3,5-Dichloro-1,6-naphthyridine to prevent degradation? A: Store the compound in an inert atmosphere (argon or nitrogen) at 2–8 °C. Protect it from ambient moisture. Prolonged exposure to atmospheric water can initiate slow hydrolysis of the activated C-Cl bonds via SₙAr pathways[2].

    References

    • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

    • The Journal of Organic Chemistry - ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Available at: [Link]

    • The Journal of Organic Chemistry - ACS Publications. Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. Available at: [Link]

    Sources

    Optimization

    Handling moisture sensitivity in 1,6-naphthyridine derivative synthesis

    Technical Support Center: Synthesis of 1,6-Naphthyridine Derivatives A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity Welcome to the Technical Support Center for th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Synthesis of 1,6-Naphthyridine Derivatives

    A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity

    Welcome to the Technical Support Center for the synthesis of 1,6-naphthyridine derivatives. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with moisture sensitivity in this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the success of your synthetic endeavors.

    The 1,6-naphthyridine core is a valuable scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] However, many of the synthetic routes to these molecules, such as the Friedländer annulation, involve intermediates and reagents that are highly sensitive to moisture.[4][5][6] The presence of even trace amounts of water can lead to side reactions, low yields, and complex purification challenges.[7][8] This guide will provide a systematic approach to identifying, resolving, and preventing moisture-related issues in your experiments.

    Troubleshooting Guide

    This section addresses specific problems you may encounter during the synthesis of 1,6-naphthyridine derivatives, with a focus on diagnosing and solving issues arising from moisture contamination.

    Question 1: My reaction yield is significantly lower than expected, and I suspect moisture is the culprit. How can I confirm this and what are the immediate steps to take?

    Answer:

    A low yield is the most common indicator of moisture contamination in reactions involving sensitive reagents.[7] The first step is a systematic evaluation of your experimental setup and reagents to pinpoint the source of water.

    Immediate Diagnostic Steps:

    • Analyze the Crude Reaction Mixture: Before workup, carefully take an aliquot of the crude reaction mixture (if possible under inert atmosphere) and analyze it by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Look for the presence of hydrolysis byproducts. For instance, if you are using a nitrile-containing starting material, the presence of the corresponding amide or carboxylic acid is a strong indicator of water contamination.[7]

    • Re-evaluate Your Solvents: Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once the bottle is opened. It is best practice to use freshly dried solvents. You can test the water content of your solvent using a Karl Fischer titrator for a precise measurement.[9]

    • Inspect Your Glassware and Apparatus: Ensure all glassware was rigorously dried before use. Oven-drying overnight at >120 °C or flame-drying under vacuum are standard procedures.[10][11][12] Check for any leaks in your reaction setup, especially around septa and joints, which could allow atmospheric moisture to enter.

    Corrective Actions:

    If you confirm the presence of moisture, it is often best to stop the reaction and restart with proper anhydrous techniques rather than attempting to rescue a failing reaction.

    Question 2: I have identified hydrolysis byproducts in my reaction mixture. What are the most likely sources of water contamination in a typical 1,6-naphthyridine synthesis?

    Answer:

    Identifying the source of moisture is critical for preventing future failed reactions. The most common culprits are:

    • Solvents: Solvents are a primary source of water. Even high-purity anhydrous solvents can be contaminated if not handled and stored correctly.

    • Reagents: Many starting materials and reagents can be hygroscopic. It is crucial to handle them in a dry environment (e.g., a glovebox) and store them in desiccators.[13]

    • Atmosphere: The ambient laboratory air is a significant source of moisture. Reactions sensitive to water must be conducted under an inert atmosphere (e.g., nitrogen or argon).[14]

    • Glassware: As mentioned, water can adsorb onto the surface of glassware.[12]

    Question 3: What are the best practices for ensuring my solvents are sufficiently dry for a moisture-sensitive reaction?

    Answer:

    Proper solvent preparation is non-negotiable for moisture-sensitive syntheses. Here is a summary of recommended drying agents for common solvents used in 1,6-naphthyridine synthesis:

    SolventRecommended Drying Agent(s)Notes
    Tetrahydrofuran (THF)Sodium/benzophenone, Activated Alumina, 3Å Molecular SievesSodium/benzophenone still provides a visual indicator (deep blue/purple color) of anhydrous conditions. Activated alumina is a rapid and effective alternative.[9]
    Dichloromethane (DCM)Calcium hydride (CaH₂)Distillation from CaH₂ is a common and effective method.[9]
    TolueneSodium/benzophenone, Calcium hydride (CaH₂)Similar to THF, sodium/benzophenone is a good choice.
    AcetonitrileCalcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀)Use P₄O₁₀ with caution as it can be very reactive.
    Alcohols (e.g., Ethanol)Magnesium/Iodine, 3Å Molecular SievesFor alcohols, molecular sieves are a convenient option for removing residual water.[9]

    Experimental Protocol: Solvent Drying with Sodium/Benzophenone (for THF or Toluene)

    • Pre-drying: Pre-dry the solvent by letting it stand over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) for several hours.[15][16]

    • Setup: In a fume hood, assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is flame-dried under vacuum.

    • Reagent Addition: To the round-bottom flask containing the pre-dried solvent, add small pieces of sodium metal and a small amount of benzophenone.

    • Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color, indicating that the solvent is dry and oxygen-free. If the color fades, it indicates the presence of water, and more sodium should be added carefully.

    • Distillation: Once the color is stable, distill the solvent directly into the receiving flask, which should be under an inert atmosphere.

    • Storage: The freshly distilled solvent should be used immediately or stored over activated molecular sieves under an inert atmosphere.

    Question 4: I am still observing low yields despite using dried solvents. What other aspects of my experimental setup should I scrutinize?

    Answer:

    If your solvents are truly anhydrous, the next step is to examine your technique for maintaining an inert atmosphere throughout the reaction.

    Inert Atmosphere Techniques:

    • Glovebox: For highly moisture-sensitive reagents, a glovebox provides the most controlled environment for weighing and transferring reagents.[11][13]

    • Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive compounds using a combination of vacuum and inert gas.[11]

    • Balloon Technique: For less sensitive reactions, a balloon filled with nitrogen or argon can be used to maintain a positive pressure of inert gas in the reaction flask.[10]

    Experimental Workflow: Setting up a Reaction under Inert Atmosphere (Schlenk Line)

    G A Oven/Flame-Dry Glassware B Assemble Hot Glassware A->B C Connect to Schlenk Line B->C D Purge with Vacuum/Inert Gas Cycles (x3) C->D E Add Solid Reagents under Positive Inert Gas Flow D->E F Add Anhydrous Solvent via Syringe E->F G Add Liquid Reagents via Syringe F->G H Maintain Positive Inert Gas Pressure G->H

    Caption: Workflow for setting up a moisture-sensitive reaction.

    Key Considerations for Reagent Addition:

    • Liquids: Use a dry, gas-tight syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[7][17] It is good practice to flush the syringe with inert gas before drawing up the liquid.[18]

    • Solids: If a glovebox is not available, add solid reagents quickly under a strong positive flow of inert gas.[7]

    Frequently Asked Questions (FAQs)

    Q1: Why are 1,6-naphthyridine syntheses, particularly those involving cyclocondensation reactions, so sensitive to moisture?

    A1: Many synthetic routes to 1,6-naphthyridines, such as the Friedländer condensation, involve the formation of reactive intermediates like enamines or the use of strong bases or acids.[4][6][19] Water can interfere in several ways:

    • Hydrolysis of Starting Materials: Functional groups like nitriles or esters in the starting materials can be hydrolyzed by water, leading to undesired byproducts.[7]

    • Quenching of Reagents: Strong bases (e.g., sodium hydride, lithium diisopropylamide) and some catalysts used in these syntheses are readily quenched by water, rendering them ineffective.[20]

    • Side Reactions with Intermediates: Reactive intermediates can react with water instead of undergoing the desired cyclization, leading to a decrease in the yield of the 1,6-naphthyridine product.

    Q2: Are there any "moisture-tolerant" methods for synthesizing 1,6-naphthyridine derivatives?

    A2: While many traditional methods require stringent anhydrous conditions, there is growing interest in developing more environmentally friendly synthetic routes. Some modern approaches utilize water as a solvent or co-solvent, often in combination with specific catalysts that are stable in aqueous media.[1][21][22] For example, certain multicomponent reactions have been successfully performed in aqueous media.[21] However, the applicability of these methods depends on the specific substrates and the desired 1,6-naphthyridine derivative. For many syntheses, especially those involving organometallic reagents or strong bases, anhydrous conditions remain essential.

    Q3: How can I effectively purify my final 1,6-naphthyridine derivative if it is also hygroscopic?

    A3: The hygroscopic nature of the final product can complicate purification and handling.[13] Here are some strategies:

    • Inert Atmosphere Workup: If possible, perform purification steps like filtration and solvent removal under an inert atmosphere.[13]

    • Anhydrous Solvents for Chromatography: If column chromatography is necessary, use freshly dried solvents.

    • Crystallization/Recrystallization: This is a powerful purification technique for solids.[23][24] Choose a solvent or solvent system in which your product has low solubility at room temperature but is soluble when hot.[25] Ensure the crystallization is performed in a vessel protected from atmospheric moisture (e.g., with a drying tube).

    • Drying the Final Product: After purification, dry the final product thoroughly under high vacuum, possibly with gentle heating, to remove any residual solvent and adsorbed water. Storing the final compound in a desiccator over a strong drying agent like phosphorus pentoxide is also recommended.

    G cluster_0 Reaction Monitoring cluster_1 Diagnostics cluster_2 Troubleshooting A Low Yield or Byproduct Formation B Analyze Crude Mixture (TLC, LC-MS, NMR) A->B C Check Solvent Water Content (Karl Fischer) B->C D Inspect Apparatus for Leaks B->D E Use Freshly Dried Solvents B->E F Ensure Rigorous Inert Atmosphere Technique B->F G Verify Reagent Purity and Dryness B->G H Re-dry and Assemble Glassware Properly B->H

    Caption: Troubleshooting workflow for moisture-related issues.

    Q4: What spectroscopic techniques are most useful for detecting water contamination in my reaction?

    A4: Several spectroscopic methods can indicate the presence of water:

    • ¹H NMR Spectroscopy: A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent and concentration), can indicate the presence of water.[26] However, this peak can sometimes be mistaken for other labile protons.

    • FT-IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of water.[23] This can be a quick way to check for significant moisture in your reagents or product.

    • Mass Spectrometry: While not a direct measure of water, mass spectrometry is invaluable for identifying hydrolysis byproducts, which are a clear sign of water contamination.[27]

    References

    • Drying Agents - Removing water from organic solvents. (n.d.).
    • Inert atmosphere: Organic Chemistry II Study Guide. (2025, August 15). Fiveable.
    • solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
    • Drying solvents. (2023, July 25). Sciencemadness Wiki.
    • dealing with moisture sensitivity in reactions involving o-Tolunitrile. (2025, December). BenchChem.
    • Drying Agents. (2024, August 15). Chemistry LibreTexts.
    • Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts.
    • Inert Atmosphere. (2022, February 1). YouTube.
    • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate.
    • Air-free technique. (n.d.). Wikipedia.
    • Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). BenchChem.
    • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). The Journal of Organic Chemistry.
    • Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions. (2025). BenchChem.
    • Arylglyoxals in Synthesis of Heterocyclic Compounds. (2013, January 25). Chemical Reviews.
    • Solvent-Free Heterocyclic Synthesis. (2009, September 9). Chemical Reviews.
    • 1,6-Naphthyridine. (2021, January 18). American Chemical Society.
    • Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. (2025, May 13). ResearchGate.
    • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. (2021, April 16). ResearchGate.
    • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024, July 20). The Journal of Organic Chemistry.
    • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). SpringerLink.
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    • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025, October 11). Chemical Review and Letters.
    • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021, October 9). MDPI.
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    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of Halogenation Sites on Naphthyridine Ring Systems: A Guide for Researchers

    For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the naphthyridine framewo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the naphthyridine framework, a family of six isomeric diazines composed of two fused pyridine rings, presents a versatile yet challenging template for selective modification. The introduction of halogen atoms onto the naphthyridine core is of particular significance, as it provides a valuable synthetic handle for further elaboration through cross-coupling reactions and nucleophilic substitutions, thereby enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[1]

    This guide provides a comprehensive comparative analysis of the halogenation sites on various naphthyridine ring systems. Moving beyond a simple recitation of procedures, we delve into the underlying electronic and steric factors that govern the regioselectivity of these reactions. By synthesizing experimental data with mechanistic insights, this document aims to equip researchers with the knowledge to predict and control the outcomes of their halogenation reactions, ultimately accelerating the drug discovery process.

    Understanding the Naphthyridine Ring: A Tale of Six Isomers

    The reactivity and regioselectivity of electrophilic substitution on the naphthyridine ring are intrinsically linked to the positions of the two nitrogen atoms. These nitrogen atoms, being more electronegative than carbon, act as powerful electron-withdrawing groups, deactivating the ring towards electrophilic attack compared to benzene. The positions of the nitrogen atoms create distinct electronic landscapes across the six isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. This electronic distribution is the primary determinant of the preferred sites for halogenation.

    Naphthyridine_Isomers cluster_0 Naphthyridine Isomers 1,5 1,5-Naphthyridine 1,6 1,6-Naphthyridine 1,7 1,7-Naphthyridine 1,8 1,8-Naphthyridine 2,6 2,6-Naphthyridine 2,7 2,7-Naphthyridine

    Caption: The six constitutional isomers of naphthyridine.

    Theoretical calculations of π-electron densities have been instrumental in predicting the most nucleophilic carbon atoms in these systems, which are the most likely targets for electrophilic attack.[2] Generally, positions that are not α to a nitrogen atom and are not part of a fused system's bridgehead are more susceptible to electrophilic substitution.

    Direct Halogenation: A Comparative Overview

    Direct halogenation, typically employing elemental halogens (Br₂, Cl₂, I₂) or N-halosuccinimides (NBS, NCS, NIS), provides the most straightforward route to halogenated naphthyridines. However, the inherent deactivation of the ring often necessitates harsh reaction conditions, which can lead to mixtures of products or decomposition. The regioselectivity of these reactions is a delicate interplay of electronic effects dictated by the nitrogen atoms' placement.

    Bromination: A Well-Studied Case

    The bromination of several naphthyridine isomers has been systematically investigated, providing a solid foundation for understanding their relative reactivities and regioselectivities. A seminal study by Paudler and Kress in 1967 laid the groundwork for much of our current understanding.[3]

    Table 1: Comparative Regioselectivity of Bromination on Naphthyridine Isomers [3]

    Naphthyridine IsomerReagents and ConditionsMajor Monobromination Site(s)Dibromination Site(s)
    1,5-Naphthyridine Br₂/Pyridine3-bromo3,7-dibromo
    1,6-Naphthyridine Br₂/Pyridine3-bromo, 8-bromo3,8-dibromo
    1,7-Naphthyridine Br₂/Pyridine5-bromo3,5-dibromo
    1,8-Naphthyridine Br₂/Pyridine3-bromo3,6-dibromo

    Analysis of Bromination Regioselectivity:

    • 1,5-Naphthyridine: Bromination occurs at the 3- and 7-positions, which are β to the nitrogen atoms. These positions are the most electron-rich and sterically accessible.

    • 1,6-Naphthyridine: A mixture of 3-bromo and 8-bromo derivatives is obtained. Both positions are β to a nitrogen atom.

    • 1,7-Naphthyridine: The major monobromination product is the 5-bromo derivative. This position is β to the N7 nitrogen and para to the N1 nitrogen.

    • 1,8-Naphthyridine: Bromination selectively occurs at the 3-position, which is β to the N8 nitrogen.

    The observed regioselectivity aligns with the principle that electrophilic attack is favored at positions that are least deactivated by the electron-withdrawing nitrogen atoms.

    Chlorination and Iodination: Expanding the Halogen Palette

    While bromination is well-documented, direct chlorination and iodination of the parent naphthyridine rings are less systematically studied. Often, harsher conditions are required, and the synthesis of chloro and iodo derivatives frequently proceeds through indirect routes.

    • Chlorination: Direct chlorination of naphthyridines often requires high temperatures and can lead to complex mixtures. A more common and controlled approach is the conversion of a hydroxynaphthyridine or a naphthyridinone to its chloro derivative using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3] For example, 2-chloro-1,5-naphthyridine can be prepared from 1,5-naphthyridin-2(1H)-one.[3]

    • Iodination: Direct iodination of naphthyridines is challenging due to the low reactivity of iodine. Iodinating agents such as N-iodosuccinimide (NIS) in strong acids or iodine in the presence of an oxidizing agent can be employed.[4][5] For instance, 3-iodo substituted 1,8-naphthyridines have been synthesized via an electrophilic cyclization of 2-amino nicotinaldehyde in the presence of iodine.[6][7]

    Indirect Halogenation Methods: A Strategic Alternative

    Given the challenges of direct halogenation, indirect methods provide a powerful and often more selective means of introducing halogens onto the naphthyridine scaffold.

    From Hydroxynaphthyridines and Naphthyridinones

    The conversion of hydroxyl or carbonyl functionalities to halogens is a widely used strategy. This approach offers excellent regiocontrol, as the position of the halogen is predetermined by the synthesis of the hydroxylated precursor.

    • Chlorination: Reagents such as POCl₃ and PCl₅ are highly effective for converting hydroxynaphthyridines and naphthyridinones to their corresponding chloro derivatives.[3] This method is particularly useful for introducing chlorine atoms at the 2- and 4-positions, which are often difficult to functionalize directly.

    • Bromination: Phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) can be used to convert hydroxylated naphthyridines to their bromo counterparts.[3]

    Indirect_Halogenation cluster_workflow Indirect Halogenation Workflow Start Hydroxynaphthyridine / Naphthyridinone Reagent POCl₃, PCl₅ (for Cl) PBr₃, POBr₃ (for Br) Start->Reagent Reaction Product Halogenated Naphthyridine Reagent->Product Halogenation

    Caption: General workflow for indirect halogenation.

    From Aminonaphthyridines (Sandmeyer Reaction)

    The Sandmeyer reaction provides a versatile method for introducing halogens at positions occupied by an amino group. This multi-step process involves diazotization of the aminonaphthyridine followed by treatment with a copper(I) halide. While effective, the conditions for diazotization can be harsh and may not be compatible with all substrates.

    Experimental Protocols

    Protocol 1: Direct Bromination of 1,8-Naphthyridine[3]
    • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of 1,8-naphthyridine (1.0 g, 7.68 mmol) in 20 mL of pyridine.

    • Addition of Bromine: Cool the solution in an ice bath and add a solution of bromine (1.23 g, 7.68 mmol) in 10 mL of pyridine dropwise with stirring over 30 minutes.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Workup: Pour the reaction mixture into 100 mL of water and extract with chloroform (3 x 50 mL).

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on alumina using a mixture of hexane and ethyl acetate as the eluent to afford 3-bromo-1,8-naphthyridine.

    Protocol 2: Conversion of 2-Hydroxy-1,5-naphthyridine to 2-Chloro-1,5-naphthyridine[3]
    • Reaction Setup: In a round-bottom flask, place 2-hydroxy-1,5-naphthyridine (1.0 g, 6.84 mmol) and phosphorus oxychloride (10 mL).

    • Reaction: Heat the mixture at reflux for 2 hours.

    • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralization and Extraction: Neutralize the aqueous solution with sodium carbonate and extract with chloroform (3 x 50 mL).

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. The residue is recrystallized from a suitable solvent to yield 2-chloro-1,5-naphthyridine.

    Data Presentation: Spectroscopic Characterization

    The regiochemistry of halogenation is unequivocally determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of a halogen atom induces characteristic shifts in the ¹H and ¹³C NMR spectra, allowing for the precise assignment of the substitution pattern.

    Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Halogenated Naphthyridines

    CompoundH-2H-3H-4H-5H-6H-7H-8SolventReference
    1,5-Naphthyridine8.997.648.41-8.417.648.99CDCl₃[8]
    3-Bromo-1,5-naphthyridine9.05-8.65-8.457.709.05CDCl₃[3]
    1,8-Naphthyridine9.087.558.188.187.559.08-CDCl₃[9]
    3-Bromo-1,8-naphthyridine9.10-8.358.207.609.10-CDCl₃[3]

    Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Naphthyridines

    CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSolventReference
    1,5-Naphthyridine151.1124.3137.4144.0-137.4124.3151.1144.0CDCl₃[8]
    1,8-Naphthyridine153.2121.7136.9156.2121.7136.9153.2-156.2CDCl₃[9]

    Conclusion and Future Outlook

    The halogenation of naphthyridine ring systems is a fundamental transformation in the synthesis of novel compounds with potential biological activity. This guide has provided a comparative analysis of halogenation sites across different naphthyridine isomers, highlighting the critical role of the nitrogen atoms' positions in directing regioselectivity. While direct bromination has been systematically studied, further research into direct chlorination and iodination under mild and selective conditions is warranted. The development of novel catalytic systems for the C-H halogenation of naphthyridines would represent a significant advancement, offering more sustainable and efficient routes to these valuable building blocks. As our understanding of the electronic properties of these heterocycles deepens through computational studies, so too will our ability to precisely control their functionalization, paving the way for the discovery of next-generation therapeutics.

    References

    • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. Bromination and Amination of the 1,X-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.
    • Molecules. (2020).
    • BenchChem. (2024). 5-Iodo-6-methyl-1,7-naphthyridine.
    • Organic Letters. (2019). Iodine-Promoted N–H/α,β-C(sp3)-Trifunctionalization of l-Proline: Access to 3,4-Dihydrobenzo[b][2][6]naphthyridines via Consecutive Decarboxylation/Ring Opening/Dicyclization. ACS Publications.

    • MDPI. (2020).
    • PatSnap. (2026). How to Investigate Electron Density Distribution in Isomers.
    • Journal of Medicinal Chemistry. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
    • ResearchGate. (n.d.). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][2][10] naphthyridine-6(5H),8-dione (MBCND).

    • Organic Letters. (2021). Selective C–H Iodination of (Hetero)arenes.
    • UCLA - Chemistry and Biochemistry. (n.d.). BENZO[H]-1,6-NAPHTHYRIDINE SYNTHESIS VIA INTRA- MOLECULAR DIELS-ALDER REACTIONS OF ARYL OXAZOLES: SYNTHETIC APPROACH TO 2-BROMO.
    • PMC. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
    • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions.
    • ResearchGate. (2017). A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity.
    • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
    • ChemicalBook. (n.d.). 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum.
    • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
    • Indian Academy of Sciences. (2016). Journal of Chemical Sciences.
    • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
    • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
    • PMC. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
    • Acta Chimica Slovenica. (2025).
    • Organic & Biomolecular Chemistry. (n.d.). Iodine-catalyzed synthesis of dibenzo[b,h][2][10]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. RSC Publishing.

    • Organic Chemistry Portal. (n.d.).
    • Chemistry Stack Exchange. (2015).
    • PMC. (n.d.). Discovery of intermolecular cascade annulation for dihydrobenzo[b][2][11]naphthyridine-ylidene-pyrrolidinetriones.

    • ResearchGate. (2026). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis.
    • PMC. (2021).
    • PMC. (n.d.).
    • Oregon State University. (2022). 13C NMR Chemical Shift.
    • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
    • Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
    • Taylor & Francis. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][2][10]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes: Synthetic Communications.

    • Benchchem. (n.d.). 8-iodo-1,6-naphthyridin-5(6H)-one.
    • Indian Journal of Chemistry. (n.d.). Electronic Supplementary Data Functional 1,8-naphthyridine copper(I)
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    • ACS.org. (2021). 1,6- Naphthyridine.
    • PMC. (n.d.). 1,6-Naphthyridin-2(1H)
    • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.
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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3,5-Dichloro-1,6-naphthyridine

    As a Senior Application Scientist overseeing the scale-up and synthesis of complex pharmaceutical intermediates, I frequently consult on the safe handling of halogenated N-heterocycles. 3,5-Dichloro-1,6-naphthyridine is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing the scale-up and synthesis of complex pharmaceutical intermediates, I frequently consult on the safe handling of halogenated N-heterocycles. 3,5-Dichloro-1,6-naphthyridine is a highly valuable building block, particularly utilized in the directed metalation and synthesis of tetrasubstituted unsymmetric naphthyridine motifs for drug discovery1[1].

    However, the very properties that make this compound synthetically useful—specifically, the electron-withdrawing chlorine atoms that acidify adjacent positions for functionalization—also significantly enhance its lipophilicity and biological reactivity. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and disposal, ensuring that your laboratory operations remain both safe and highly efficient.

    Quantitative Chemical Profile

    Before designing a safety protocol, we must understand the physical and hazard parameters of the material. Below is a summary of the critical data points for 3,5-Dichloro-1,6-naphthyridine 2[2].

    Property / ParameterSpecificationOperational Implication
    CAS Number 39588-73-3Primary identifier for waste tracking and inventory.
    Molecular Formula C8H4Cl2N2Halogenated organic; requires specific high-temp incineration.
    Molecular Weight 199.03 g/mol Relatively low MW; easily aerosolized as a fine dust.
    Hazard Codes (GHS) H315, H319, H335Direct irritant to skin, eyes, and respiratory tract.
    Signal Word WarningMandates proactive exposure mitigation strategies.
    Hazard Causality & Toxicological Mechanism

    To build a culture of safety, researchers must understand why a chemical is hazardous, not just that it is hazardous. 3,5-Dichloro-1,6-naphthyridine causes severe irritation (H315/H319) primarily due to its lipophilic nature, which is heavily influenced by its dual chlorine substituents.

    When this particulate matter contacts human tissue, its lipophilicity allows it to rapidly penetrate the lipid bilayers of cellular membranes. Once intracellular, the N-heteroaromatic ring can induce localized oxidative stress or bind to cellular proteins, triggering the release of pro-inflammatory cytokines. This immune response manifests macroscopically as the itching, scaling, and severe redness noted in the compound's toxicological profile 2[2].

    ToxicityPathway Exposure Exposure to Chlorinated Naphthyridine Membrane Lipid Bilayer Penetration Exposure->Membrane High Lipophilicity Protein Protein Alkylation & Cellular Stress Membrane->Protein Intracellular Entry Cytokines Release of Pro-inflammatory Cytokines Protein->Cytokines Oxidative Stress Inflammation Tissue Inflammation (H315 / H319) Cytokines->Inflammation Immune Response

    Fig 1: Cellular irritation pathway of lipophilic chlorinated naphthyridines.

    Personal Protective Equipment (PPE) Matrix

    Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling 3,5-Dichloro-1,6-naphthyridine in any quantity.

    Protection TypeRecommended EquipmentMechanistic Justification
    Ocular Tight-fitting chemical safety goggles (ANSI Z87.1)Prevents micro-particulate dust from bypassing standard safety glasses and contacting the cornea (H319).
    Dermal (Hands) Double-layered Nitrile gloves (Outer: ≥0.11 mm)Chlorinated aromatics can permeate thin latex. Nitrile provides superior chemical resistance to halogenated heterocycles.
    Dermal (Body) Tyvek® lab coat or chemically resistant apronPrevents accumulation of dust on woven cotton fabrics, which causes prolonged dermal exposure and blistering (H315).
    Respiratory N95 or P100 particulate respirator (half-mask)Required if weighing solid powders outside a certified fume hood to prevent inhalation of irritant dust (H335).
    Operational Handling Protocol

    To prevent accidental aerosolization and exposure, follow this step-by-step methodology when transferring or reacting the compound:

    • Environmental Preparation: Conduct all weighing and transfer operations inside a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm. Ensure the area is clear of strong oxidizing agents, which are incompatible with this compound2[2].

    • Static Mitigation: 3,5-Dichloro-1,6-naphthyridine is a dry powder prone to static cling. Use anti-static weighing boats and grounded spatulas to prevent the powder from "jumping" and contaminating the exterior of the balance.

    • Transfer & Solubilization: When transferring the powder into a reaction vessel, use a powder funnel. Immediately cap the vessel and purge with an inert gas (e.g., Nitrogen or Argon) if required by your synthetic pathway.

    • Immediate Decontamination: Once the transfer is complete, wipe down the balance and surrounding hood area with a damp paper towel (using water or isopropanol) to capture any invisible micro-dust.

    Chemical Spill Response Protocol

    In the event of a spill, dry sweeping is strictly prohibited, as it will aerosolize the respiratory irritant (H335). Follow this validated workflow:

    SpillResponse Start Spill Detected: 3,5-Dichloro-1,6-naphthyridine Assess Assess Spill Size & Ventilation Start->Assess PPE Don Maximum PPE (Respirator, Double Nitrile) Assess->PPE Safe to proceed Contain Contain Spill (Dampen with Water) PPE->Contain Collect Collect into Sealed Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Transfer to Approved Halogenated Waste Decon->Dispose

    Fig 2: Step-by-step chemical spill response workflow for solid particulates.

    Detailed Spill Execution:

    • Evacuate & Assess: Temporarily clear the immediate area. Ensure the fume hood exhaust is running at maximum capacity.

    • Dampen: Gently mist the spilled powder with water or cover it with wet paper towels. This binds the dust and neutralizes the inhalation hazard2[2].

    • Collect: Use a non-sparking scoop or rigid cardboard to push the dampened mass into a dedicated, sealable hazardous waste container.

    • Wash: Scrub the affected surface with copious amounts of soap and water, followed by an alcohol wipe to remove any residual lipophilic residue.

    Waste Disposal Plan

    Because 3,5-Dichloro-1,6-naphthyridine contains multiple chlorine atoms, improper disposal can lead to severe environmental consequences, including the generation of toxic dioxins if incinerated at low temperatures.

    • Solid Waste (Powder & Contaminated PPE): All empty vials, contaminated gloves, and paper towels used for cleaning must be placed in a clearly labeled solid hazardous waste bin. Do not dispose of this material in standard municipal trash 2[2].

    • Liquid Waste (Reaction Mixtures): Any solvent containing dissolved 3,5-Dichloro-1,6-naphthyridine must be segregated strictly into the Halogenated Organic Waste stream. Mixing this with non-halogenated waste can cause regulatory violations and safety hazards during downstream waste processing.

    • Regulatory Compliance: Ensure all disposal containers are tightly closed (P403+P233) and transferred to an approved, licensed waste disposal plant capable of high-temperature halogenated incineration (P501) 2[2].

    References
    • Chemical Reviews - ACS Publications. "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." acs.org.[Link]

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